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4-Methylcyclohex-3-

enecarbaldehyde

Cat. No.: B3056962 Get Quote

A detailed spectroscopic comparison of 4-Methylcyclohex-3-enecarbaldehyde with its

primary derivatives—4-Methylcyclohex-3-enecarboxylic acid, (4-methylcyclohex-3-en-1-

yl)methanol, and 4-Methylcyclohex-3-enecarbonitrile—reveals distinct shifts in spectral data

corresponding to the modification of the aldehyde functional group. This guide provides a

comprehensive analysis of their Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This comparative guide is designed for researchers, scientists, and professionals in drug

development to facilitate the identification and characterization of these related compounds

through spectroscopic methods. The structural similarities and functional group differences

between these molecules lead to predictable yet distinct spectroscopic signatures, which are

crucial for reaction monitoring and quality control in synthetic chemistry.

Comparative Spectroscopic Data
The key distinguishing features in the spectra of these compounds arise from the carbonyl

group in the aldehyde and carboxylic acid, the hydroxyl group in the alcohol, and the nitrile

group. These differences are most apparent in the IR and ¹³C NMR spectra.
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Compound Name Spectroscopic Data Type Key Peaks/Signals

4-Methylcyclohex-3-

enecarbaldehyde
¹³C NMR (CDCl₃, ppm)

~204 (C=O), ~134 (C=C),

~120 (C=C), ~45 (CH-CHO),

~30, ~28, ~25 (CH₂), ~23

(CH₃)[1]

IR (cm⁻¹)

~2920 (C-H), ~2830, ~2720

(Aldehyde C-H), ~1725 (C=O),

~1670 (C=C)[1]

Mass Spec. (m/z) 124 (M⁺), 95, 81, 67[1][2]

4-Methylcyclohex-3-

enecarboxylic Acid
¹³C NMR (CDCl₃, ppm)

~182 (C=O), ~135 (C=C),

~120 (C=C), ~41 (CH-COOH),

~29, ~27, ~25 (CH₂), ~23

(CH₃)

IR (cm⁻¹)
~3000 (O-H, broad), ~2920 (C-

H), ~1705 (C=O), ~1650 (C=C)

Mass Spec. (m/z) 140 (M⁺), 122, 95, 81, 67

(4-methylcyclohex-3-en-1-

yl)methanol
¹³C NMR (CDCl₃, ppm)

~134 (C=C), ~121 (C=C), ~68

(CH₂-OH), ~38 (CH-CH₂OH),

~30, ~29, ~26 (CH₂), ~23

(CH₃)

IR (cm⁻¹)

~3350 (O-H, broad), ~3020

(C=C-H), ~2920 (C-H), ~1660

(C=C), ~1050 (C-O)

Mass Spec. (m/z) 126 (M⁺), 108, 93, 81, 67

4-Methylcyclohex-3-

enecarbonitrile
¹³C NMR (CDCl₃, ppm)

~133 (C=C), ~121 (C=C), ~120

(CN), ~30, ~28, ~26, ~25

(CH₂/CH), ~23 (CH₃)[3]

IR (cm⁻¹)
~3025 (C=C-H), ~2925 (C-H),

~2245 (C≡N), ~1665 (C=C)

Mass Spec. (m/z) 121 (M⁺), 94, 81, 67[3]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument parameters may require optimization for specific samples and concentrations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
A sample of approximately 50-100 mg of the compound was dissolved in ~0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] The

spectrum was acquired on a 400 MHz NMR spectrometer. Data acquisition was performed with

a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically ranging from

128 to 1024 scans. A relaxation delay of 2 seconds was used between pulses.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of the neat liquid sample (for the aldehyde, alcohol, and nitrile) or a solution of the solid

carboxylic acid in a volatile solvent was placed on the diamond crystal of an ATR-FT-IR

spectrometer.[5][6] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample (~1 mg/mL) was prepared in a volatile solvent such as

dichloromethane or hexane.[8][9] 1 µL of the solution was injected into a GC-MS system

equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was

programmed with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a

higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The

mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass

range of m/z 40-300.

Visualization of Structural Relationships
The following diagram illustrates the synthetic relationships between 4-Methylcyclohex-3-
enecarbaldehyde and its derivatives.
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Structural Relationship of 4-Methylcyclohex-3-enecarbaldehyde and Derivatives

4-Methylcyclohex-3-enecarbaldehyde

4-Methylcyclohex-3-enecarboxylic Acid

Oxidation

(4-methylcyclohex-3-en-1-yl)methanol

Reduction

4-Methylcyclohex-3-enecarbonitrile

Aldoxime Formation & Dehydration

Click to download full resolution via product page

Caption: Synthetic pathways from 4-Methylcyclohex-3-enecarbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Scrutiny: A Comparative Analysis of 4-
Methylcyclohex-3-enecarbaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3056962#spectroscopic-comparison-of-
4-methylcyclohex-3-enecarbaldehyde-with-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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